4'-Deoxiflorizina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

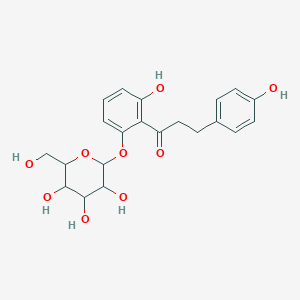

4'-Deoxyphlorizin, also known as 4'-Deoxyphlorizin, is a useful research compound. Its molecular formula is C₂₁H₂₄O₉ and its molecular weight is 420.41. The purity is usually 95%.

BenchChem offers high-quality 4'-Deoxyphlorizin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Deoxyphlorizin including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Inhibición Enzimática

Se ha encontrado que la 4'-Deoxiflorizina inhibe el transporte de electrones del fotosistema II {svg_1}. Esta inhibición puede afectar la actividad fotosintética de las plantas, lo que podría tener implicaciones para el crecimiento y desarrollo de las plantas {svg_2}.

Transporte de Iones

La investigación ha demostrado que la this compound puede inhibir la velocidad de transporte de los iones potasio en las células animales {svg_3}. Esto podría afectar potencialmente las funciones celulares que dependen de los gradientes de iones potasio, como la transmisión de impulsos nerviosos y la contracción muscular {svg_4}.

Absorción de Amonio en Plantas

Se ha encontrado que la this compound inhibe la absorción de amonio en las plantas {svg_5}. El amonio es un nutriente clave para las plantas, y esta inhibición podría afectar la nutrición y el crecimiento de las plantas {svg_6}.

Interacción con Enzimas del Intestino Delgado

La this compound se ha asociado con enzimas del intestino delgado como la phlorizin hidrolasa y la glucosilceramidasa {svg_7}. Estas enzimas están involucradas en el metabolismo de ciertos azúcares y lípidos {svg_8}.

Papel Potencial en la Intolerancia a la Lactosa

La asociación de la this compound con la lactasa-phlorizin hidrolasa, una enzima involucrada en la digestión de la lactosa, sugiere aplicaciones potenciales en el estudio y tratamiento de la intolerancia a la lactosa {svg_9}.

Papel en la Investigación Bioquímica

Debido a su estructura y propiedades únicas, la this compound se utiliza en la investigación bioquímica como un estándar de referencia para las pruebas farmacéuticas {svg_10}.

Mecanismo De Acción

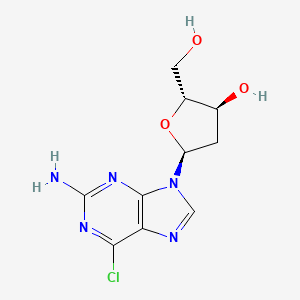

Target of Action

The primary target of 4’-Deoxyphlorizin is the glucose transport system . It also has a significant inhibitory activity against phlorizin hydrolase , an enzyme that plays a crucial role in carbohydrate metabolism .

Mode of Action

4’-Deoxyphlorizin acts as an inhibitor of the glucose transport system . It binds to the glucose transporters, thereby preventing the transport of glucose across the cell membrane. Additionally, it inhibits the activity of phlorizin hydrolase, with a Km value of 0.59 nM and a Ki value of 0.33 nM .

Análisis Bioquímico

Biochemical Properties

4’-Deoxyphlorizin interacts with the glucose transport system and phlorizin hydrolase, an enzyme involved in glucose metabolism . The Km value of 4’-Deoxyphlorizin for phlorizin hydrolase is 0.59 nM, and the Ki value is 0.33 nM , indicating a strong affinity and inhibitory activity.

Cellular Effects

The cellular effects of 4’-Deoxyphlorizin are primarily related to its role as an inhibitor of the glucose transport system . By inhibiting this system, 4’-Deoxyphlorizin can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 4’-Deoxyphlorizin involves its binding to and inhibition of phlorizin hydrolase . This interaction can lead to changes in gene expression related to glucose metabolism and potentially other cellular processes .

Metabolic Pathways

4’-Deoxyphlorizin is involved in the metabolic pathway related to glucose transport . It interacts with phlorizin hydrolase, an enzyme involved in this pathway

Transport and Distribution

It is likely that it interacts with transporters or binding proteins involved in the glucose transport system .

Subcellular Localization

Given its role as an inhibitor of the glucose transport system, it may be localized to areas of the cell where this system is active

Propiedades

IUPAC Name |

3-(4-hydroxyphenyl)-1-[2-hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O9/c22-10-16-18(26)19(27)20(28)21(30-16)29-15-3-1-2-13(24)17(15)14(25)9-6-11-4-7-12(23)8-5-11/h1-5,7-8,16,18-24,26-28H,6,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOTXSQPZNZHNFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC2C(C(C(C(O2)CO)O)O)O)C(=O)CCC3=CC=C(C=C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does 4'-Deoxyphlorizin impact the efficiency of photophosphorylation in spinach chloroplasts?

A1: 4'-Deoxyphlorizin acts as an energy transfer inhibitor in photophosphorylation, specifically within the chloroplasts of spinach plants. [, ] Research has shown that increasing concentrations of 4'-Deoxyphlorizin lead to a decrease in the phosphorylation efficiency (P/e ratio), indicating a disruption in the coupling of electron flow to ATP synthesis. [, ] This inhibitory effect provides insights into the energy transfer mechanisms involved in photophosphorylation.

Q2: How does the internal hydrogen ion concentration ([H+]i) within spinach chloroplast thylakoids relate to the effects of 4'-Deoxyphlorizin on photophosphorylation?

A2: Studies have demonstrated a clear relationship between the internal hydrogen ion concentration ([H+]i) in spinach chloroplast thylakoids and the impact of 4'-Deoxyphlorizin on photophosphorylation. [, ] As the concentration of 4'-Deoxyphlorizin increases, there's a decrease in both the phosphorylation efficiency (P/e ratio) and the internal hydrogen ion concentration ([H+]i). [, ] This suggests that 4'-Deoxyphlorizin's inhibitory effect might disrupt the proton gradient across the thylakoid membrane, which is crucial for driving ATP synthesis during photophosphorylation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Fluoro-2-deoxy-D-glucose, [5,6-3H]](/img/structure/B1141899.png)

![(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-(propanoylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide](/img/structure/B1141916.png)